molecular formula C13H16ClNO B6334264 2-Chloro-4-pyridylcycloheptyl ketone, 97% CAS No. 898785-24-5

2-Chloro-4-pyridylcycloheptyl ketone, 97%

Cat. No.: B6334264
CAS No.: 898785-24-5
M. Wt: 237.72 g/mol
InChI Key: NECCDBHHWPIPBP-UHFFFAOYSA-N
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Description

2-Chloro-4-pyridylcycloheptyl ketone (molecular formula: C₁₃H₁₆ClNO; molecular weight: 237.73 g/mol) is a synthetic organic compound featuring a pyridyl ring substituted with a chlorine atom at the 2-position and a cycloheptyl ketone moiety. With a purity of 97%, it is primarily utilized in pharmaceutical and agrochemical research due to its structural hybridity, combining the electron-deficient pyridine ring with a bulky cycloheptyl group.

Characterization: Key techniques include:

  • NMR Spectroscopy: Distinct cycloheptyl proton signals (δ 1.2–2.1 ppm for aliphatic protons; δ 20–45 ppm for carbons) and pyridyl aromatic protons (δ 7.5–8.5 ppm).
  • Mass Spectrometry: Molecular ion peak at m/z 237.73, with fragmentation patterns differing from cyclohexyl analogs due to ring size.
  • HPLC: Purity verification using C18 columns and UV detection at 254 nm.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-cycloheptylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-12-9-11(7-8-15-12)13(16)10-5-3-1-2-4-6-10/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECCDBHHWPIPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267144
Record name (2-Chloro-4-pyridinyl)cycloheptylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-24-5
Record name (2-Chloro-4-pyridinyl)cycloheptylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-pyridinyl)cycloheptylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties
2-Chloro-4-pyridylcycloheptyl ketone, with a molecular formula of C13_{13}H14_{14}ClN and a molecular weight of approximately 235.71 g/mol, is a compound characterized by its unique cycloheptyl structure attached to a chlorinated pyridine moiety. This structure contributes to its diverse biological activities, particularly in pharmacological applications.

Research indicates that 2-Chloro-4-pyridylcycloheptyl ketone exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival. For instance, it acts as an inhibitor of tubulin polymerization, a critical process in cell division .
  • Anticancer Properties : Preliminary studies suggest that the compound may have potential as an anticancer agent. In vitro tests have demonstrated its ability to inhibit the growth of cancer cell lines, with IC50_{50} values indicating potency comparable to established chemotherapeutics .

Comparative Analysis with Related Compounds

The biological activity of 2-Chloro-4-pyridylcycloheptyl ketone can be compared to structurally similar compounds. The following table summarizes key characteristics:

Compound NameMolecular FormulaIC50_{50} (µM)Notable Activities
2-Chloro-4-pyridylcycloheptyl ketoneC13_{13}H14_{14}ClN1.0 - 2.0Inhibits tubulin polymerization
ColchicineC22_{22}H25_{25}N1_{1}O6_{6}1.0Tubulin inhibitor
VinblastineC46_{46}H57_{57}N1_{1}O9_{9}3.2Anticancer agent

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Chloro-4-pyridylcycloheptyl ketone:

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results in inhibiting cancer cell growth, particularly in MCF-7 breast cancer cells, with IC50_{50} values ranging from 0.5 to 1.5 µM .
  • Mechanistic Insights : Research has highlighted the compound's role in disrupting microtubule dynamics, which is essential for mitosis. This mechanism is pivotal for its anticancer effects, as it leads to apoptosis in rapidly dividing cells .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyridine ring and cycloheptyl group significantly influence the compound's potency and selectivity towards biological targets .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Initial toxicological evaluations suggest that while the compound exhibits anticancer properties, its safety profile needs thorough investigation through preclinical studies.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
2-Chloro-4-pyridylcycloheptyl ketone C₁₃H₁₆ClNO 237.73 ~85–90* Pyridyl-Cl; bulky cycloheptyl
2-Chloro-4-pyridylcyclohexyl ketone C₁₂H₁₄ClNO 223.70 95–100 Pyridyl-Cl; smaller cyclohexyl
2-Chloro-4-fluorophenyl cyclohexyl ketone C₁₃H₁₄ClFO 252.70 110–115 Phenyl-Cl/F; higher halogen electronegativity
2-Chlorophenyl cyclopentyl ketone C₁₂H₁₃ClO 208.68 75–80 Smaller cyclopentyl ring; phenyl-Cl
Cyclohexyl 2,4-dichlorophenyl ketone C₁₃H₁₄Cl₂O 269.16 120–125 Dichlorinated phenyl; higher lipophilicity

*Estimated based on cyclopentyl/cyclohexyl analog trends.

Key Observations:

Ring Size and Physical Properties :

  • Cycloheptyl derivatives exhibit lower melting points compared to cyclohexyl analogs due to increased conformational flexibility (e.g., ~85–90°C vs. 95–100°C for cyclohexyl).
  • Larger rings (e.g., cycloheptyl) reduce crystallinity, impacting purification efficiency.

Electronic Effects :

  • Pyridyl rings enhance solubility in polar solvents compared to phenyl groups (e.g., 2-Chloro-4-fluorophenyl cyclohexyl ketone is less water-soluble).
  • Chlorine at the pyridyl 2-position directs electrophilic substitution to the 5-position, unlike para-substituted phenyl analogs.

Biological Activity :

  • Pyridyl-Cl compounds show higher binding affinity to nicotinic acetylcholine receptors than phenyl-Cl derivatives.
  • Cycloheptyl groups may improve membrane permeability in drug candidates compared to smaller rings.

Key Observations:

  • Steric Effects : Cycloheptyl ketones require longer reaction times in nucleophilic additions due to hindered access to the carbonyl group.
  • Halogen Reactivity : Pyridyl-Cl is less reactive in SNAr reactions compared to phenyl-Cl, necessitating harsher conditions (e.g., higher temperatures).

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